D8'-Merulinic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D8-Merulinic acid A is a natural product that belongs to the merulin family of compounds. It was first isolated from the marine fungus Aspergillus sp. in 2010 and has attracted attention due to its potential biological activities.

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties

Δ8'-Merulinic acid A, along with its related compounds merulinic acids B and C, has been identified as a new antibiotic isolated from Merulis tremellosus and Phlebia radiata. These compounds are derivatives of β-resorcylic and salicylic acid and exhibit potent antibacterial properties. They inhibit a variety of bacteria but are not active against fungi. In studies, RNA, DNA, and protein synthesis in Bacillus brevis and Ehrlich carcinoma ascites cells were inhibited shortly after the addition of these antibiotics. Additionally, these compounds can cause hemolysis of human erythrocytes at certain concentrations (Giannetti, Steglieh, 1978).

Effects on Biomembranes

Merulinic acid's impact on biomembranes has been a subject of study. It exhibits strong haemolytic activity against sheep erythrocytes and can induce lysis of erythrocytes. Its effects are inhibited by the presence of divalent cations, and at low concentrations, it can protect cells against lysis in hypoosmotic solutions. Merulinic acid has been observed to increase the permeability of liposomal vesicles, indicating its potential role in membrane disruption or modification. This activity is influenced by the composition of the lipid bilayer of the membranes (Stasiuk, Jaromin, Kozubek, 2004).

Biological Molecule Interaction

In the context of understanding the interactions between biological molecules and polymers, merulinic acid has been used as a reference compound. Studies have focused on how peptides, serving as models for biological molecules, interact with polymers, including those similar to merulinic acid. These interactions are key to understanding and manipulating biological molecule-polymer interactions, which are crucial in various applications like biosensing, biomedical materials, and antifouling coatings (Lin, Guo, Guo, Chen, 2020).

Eigenschaften

CAS-Nummer |

69506-65-6 |

|---|---|

Molekularformel |

C24H38O4 |

Molekulargewicht |

390.6 g/mol |

IUPAC-Name |

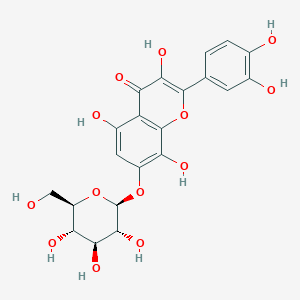

2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |

InChI-Schlüssel |

IXDZSQUQSCLSSD-MDZDMXLPSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |

melting_point |

116-117°C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

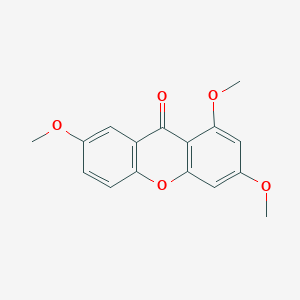

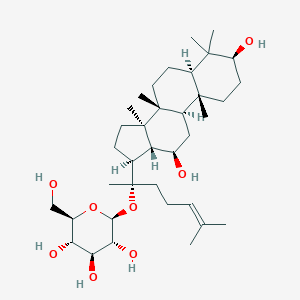

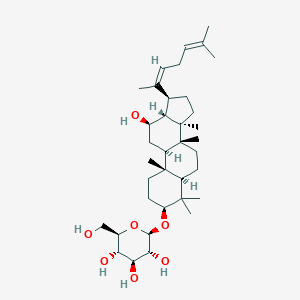

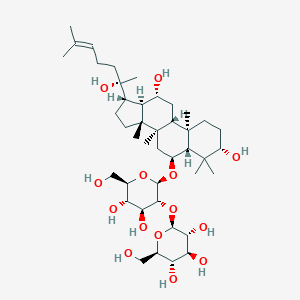

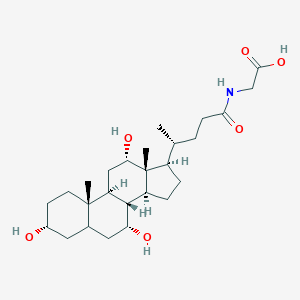

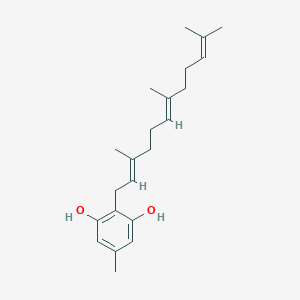

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.